![molecular formula C18H20BrN3O3S B13300957 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B13300957.png)
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves several steps, including the formation of the isoindolin-1-imine core and the subsequent attachment of the morpholin-4-ylsulfonyl group. The specific reaction conditions and reagents used in these steps are typically proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is primarily used in proteomics research. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-one
- 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-thione
Uniqueness
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydrobromide salt form also enhances its solubility and stability .
Biological Activity
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C18H20BrN3O3S
- Molecular Weight : 438.34 g/mol
- IUPAC Name : 2-[3-(4-Morpholinylsulfonyl)phenyl]-1-isoindolinimine
- CAS Number : 1170147-54-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antifungal agent and its interactions with various biological targets.
Antifungal Activity
Recent studies have indicated that compounds similar to 2-[3-(morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine exhibit significant antifungal activity. For instance, derivatives of thiazol-2(3H)-imine showed promising results against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole . Although specific data for the isoindolin compound is limited, its structural similarity suggests potential efficacy against fungal pathogens.
The mechanism of action for compounds in this class often involves inhibition of key enzymes involved in fungal cell wall synthesis or metabolic pathways. For example, studies have demonstrated that certain derivatives interact with the 14α-demethylase enzyme, a target for antifungal therapy. This interaction is crucial for disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .
In Vitro Studies
In vitro studies have shown that derivatives of isoindolin compounds can possess cytotoxic effects on cancer cell lines while exhibiting selective toxicity towards fungal cells. The cytotoxicity profile was evaluated using NIH/3T3 cell lines, revealing IC50 values indicating moderate toxicity levels compared to standard chemotherapeutic agents .
Compound | IC50 (μM) against NIH/3T3 |
---|---|
2d | 148.26 |
2e | 187.66 |
Doxorubicin | >1000 |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that substituents on the phenyl moiety significantly influence biological activity. Higher electronegativity in substituents enhances antifungal activity, suggesting that modifications to the molecular structure could lead to improved efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole imine derivatives, which provided insights into the biological activity of similar compounds. These studies utilized methods such as molecular docking to predict interactions with target enzymes, confirming the hypothesis that specific structural features contribute to enhanced biological activity .
Properties
Molecular Formula |
C18H20BrN3O3S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine;hydrobromide |
InChI |
InChI=1S/C18H19N3O3S.BrH/c19-18-17-7-2-1-4-14(17)13-21(18)15-5-3-6-16(12-15)25(22,23)20-8-10-24-11-9-20;/h1-7,12,19H,8-11,13H2;1H |
InChI Key |
HZJVDUZEBCJAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N3CC4=CC=CC=C4C3=N.Br |
Origin of Product |
United States |
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